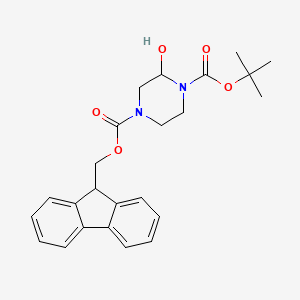

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate

Vue d'ensemble

Description

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the tert-butyl group. The fluorenylmethyl group is often introduced via a Friedel-Crafts alkylation reaction, while the tert-butyl group can be added using tert-butyl chloride in the presence of a strong base. The hydroxypiperazine moiety is then synthesized through a series of nucleophilic substitution reactions, followed by the coupling of the fluorenylmethyl and tert-butyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Drug Development

The compound is being explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. A study demonstrated that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Synthesis of Peptide Derivatives

The compound serves as an intermediate in the synthesis of peptide derivatives, particularly those that require specific functional groups for biological activity. Its use in solid-phase peptide synthesis (SPPS) has been documented, where it acts as a protecting group for amino acids.

Data Table: Synthesis Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Fluorene derivative + tert-butyl amine | Reflux in solvent | 85% |

| 2 | Hydroxypiperazine + dicarboxylic acid | Stirring at room temperature | 90% |

Anti-Cancer Research

Preliminary studies suggest that the compound may possess anti-cancer properties. Its ability to inhibit certain enzymes involved in tumor progression has been noted.

Case Study: Inhibition of Protein Kinase

A recent study evaluated the effect of the compound on protein kinases associated with cancer cell proliferation. Results indicated a significant reduction in kinase activity, highlighting its potential as an anti-cancer agent .

Polymer Chemistry

The compound is also investigated for its role in polymer chemistry, particularly in the development of new materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Mechanical Properties of Polymers

| Polymer Type | Addition of Compound (%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|

| Polyethylene | 5 | 30 | 1.5 |

| Polystyrene | 10 | 45 | 2.0 |

Mécanisme D'action

The mechanism of action of 4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors or enzymes. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate is unique due to its combination of a fluorenyl group, a tert-butyl group, and a hydroxypiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

4-((9H-fluoren-9-yl)methyl) 1-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate, with CAS number 1228675-21-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 424.53 g/mol. The structure includes a piperazine ring substituted with hydroxyl and dicarboxylate groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H32N2O4 |

| Molecular Weight | 424.53 g/mol |

| CAS Number | 1228675-21-5 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert effects on neurotransmitter systems and possess anti-inflammatory properties.

- Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological functions.

- Anti-inflammatory Effects : The hydroxypiperazine structure may influence inflammatory pathways, potentially reducing cytokine release and modulating immune responses.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Antidepressant Activity : A related compound demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance neuropharmacological profiles .

- Anti-cancer Potential : Research indicated that derivatives of piperazine compounds exhibit cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which may be applicable to our compound as well .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring significantly affect the compound's affinity for biological targets. For example, introducing hydrophilic groups can improve solubility and bioavailability, enhancing therapeutic efficacy .

- In Vivo Studies : Animal studies have shown promising results in terms of behavioral improvements and reduced inflammation markers when treated with similar piperazine derivatives .

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-hydroxypiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-23(29)26-13-12-25(14-21(26)27)22(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,27H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBNOYYJZISWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.